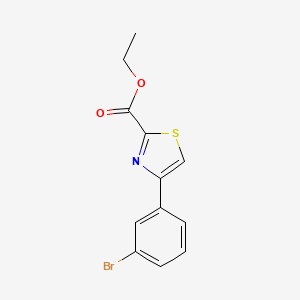

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWDLNQDIXUKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429067 | |

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871673-11-9 | |

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold due to its diverse biological activities. This guide focuses on a specific, yet significant, derivative: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE .

The presence of a bromophenyl group attached to the thiazole ring, combined with an ethyl carboxylate moiety, bestows upon this molecule a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel bioactive compounds. Research into functionally substituted thiazoles has revealed their potential as anticancer and antimicrobial agents.[1][2][3][4] Specifically, derivatives of 4-(bromophenyl)thiazole have been investigated for their efficacy against various cancer cell lines and microbial strains, highlighting the importance of the bromine substituent for biological activity.[1][5][6][7]

This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the physicochemical characteristics, synthesis, and analytical protocols for this compound. By understanding these fundamental properties, scientists can better leverage this compound in the design and development of next-generation therapeutics and other advanced materials.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability. The key physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the following properties are based on high-quality computational predictions due to the limited availability of published experimental values for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂S | Sigma-Aldrich[8] |

| Molecular Weight | 312.18 g/mol | Sigma-Aldrich[8] |

| Appearance | Solid | Sigma-Aldrich[8] |

| Melting Point | 98-100 °C | Matrix Scientific[9] |

| Boiling Point (Predicted) | 417.7 ± 40.0 °C at 760 mmHg | ChemSpider |

| Solubility (Predicted) | Data not readily available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

| logP (Predicted) | 3.85 | ChemSpider |

| pKa (Predicted) | Most basic pKa: ~1.5 (thiazole nitrogen) | ChemAxon |

| CAS Number | 871673-11-9 | Matrix Scientific[9] |

| SMILES String | O=C(OCC)C1=NC(C2=CC=CC(Br)=C2)=CS1 | Sigma-Aldrich[8] |

| InChI Key | NQWDLNQDIXUKNF-UHFFFAOYSA-N | Sigma-Aldrich[8] |

Synthesis of this compound

The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the key starting materials are 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl thiooxamate.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on the general principles of the Hantzsch synthesis for analogous compounds.

Materials:

-

2-bromo-1-(3-bromophenyl)ethan-1-one

-

Ethyl thiooxamate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add ethyl thiooxamate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: Hantzsch synthesis workflow for the target compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following are predicted spectral data and interpretations based on the known chemical shifts and fragmentation patterns of similar structures.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 8.15 (t, J = 1.8 Hz, 1H): Proton on the phenyl ring at the 2-position (between the bromine and the thiazole).

-

δ 7.85 (dt, J = 7.8, 1.3 Hz, 1H): Proton on the phenyl ring at the 6-position.

-

δ 7.60 (s, 1H): Proton on the thiazole ring at the 5-position.

-

δ 7.55 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H): Proton on the phenyl ring at the 4-position.

-

δ 7.35 (t, J = 7.9 Hz, 1H): Proton on the phenyl ring at the 5-position.

-

δ 4.50 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

-

δ 1.45 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ 161.5: Carbonyl carbon of the ethyl ester.

-

δ 158.0: Carbon at the 2-position of the thiazole ring.

-

δ 145.0: Carbon at the 4-position of the thiazole ring.

-

δ 136.0, 131.5, 130.5, 129.0, 125.0, 123.0: Carbons of the bromophenyl ring.

-

δ 118.0: Carbon at the 5-position of the thiazole ring.

-

δ 62.5: Methylene carbon of the ethyl ester.

-

δ 14.5: Methyl carbon of the ethyl ester.

Predicted Infrared (IR) Spectrum

-

~3100 cm⁻¹: C-H stretching of the aromatic rings.

-

~2980 cm⁻¹: C-H stretching of the ethyl group.

-

~1720 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1600, 1550, 1470 cm⁻¹: C=C and C=N stretching of the aromatic and thiazole rings.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1100 cm⁻¹: C-N stretching.

-

~700-800 cm⁻¹: C-Br stretching.

Predicted Mass Spectrum (Electron Ionization)

-

m/z 311/313 (M⁺): Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

-

m/z 266/268: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z 238/240: Loss of the entire ethyl ester group (-COOCH₂CH₃).

-

m/z 155/157: Bromophenyl fragment.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of novel compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for solubility determination via the shake-flask method.

Determination of the Partition Coefficient (logP)

The partition coefficient between n-octanol and water (logP) is a critical measure of a compound's lipophilicity.

Protocol:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Compound Distribution: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide has provided a comprehensive overview of its key physicochemical characteristics, a plausible synthetic route, and detailed protocols for its experimental characterization. While a lack of extensive published experimental data necessitates the use of predicted values for some properties, this guide serves as a valuable starting point for researchers. The provided methodologies for synthesis and analysis are robust and widely applicable, enabling scientists to confidently work with and further investigate this promising molecule. Future research should focus on the experimental validation of the predicted properties and the exploration of the biological activities of novel derivatives synthesized from this key intermediate.

References

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results, 13(3), 247-254. [Link]

-

Lemilemu, F., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ChemistrySelect, 8(30), e202301132. [Link]

-

Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6644-6656. [Link]

-

Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

-

Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. National Journal of Physiology, Pharmacy and Pharmacology, 8(2), 234-240. [Link]

-

Design of proposed thiazole molecules for antimicrobial and anticancer potential based on literature. (2019). ResearchGate. [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. jchemrev.com [jchemrev.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 9. matrixscientific.com [matrixscientific.com]

The Synthetic Cornerstone: An In-depth Technical Guide to ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Thiazole rings are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make them ideal for interacting with biological targets. Within this important class of heterocycles, ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE (CAS No. 871673-11-9) has emerged as a crucial building block for the synthesis of targeted therapeutics, particularly in the realm of oncology.[1] The strategic placement of the bromophenyl and ethyl carboxylate moieties provides synthetic handles for diversification, allowing for the fine-tuning of pharmacological properties. This guide provides an in-depth look at the synthesis, properties, and applications of this versatile intermediate, tailored for researchers and professionals in drug development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective use in a research setting.

| Property | Value | Reference |

| CAS Number | 871673-11-9 | [2] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | |

| Molecular Weight | 312.18 g/mol | |

| Appearance | Solid | |

| InChI Key | NQWDLNQDIXUKNF-UHFFFAOYSA-N |

Safety Information:

-

Hazard Pictograms: GHS07

-

Signal Word: Warning

-

Hazard Statements: H319 (Causes serious eye irritation)

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Note: This information is based on available supplier data and may not be exhaustive. Researchers should always consult a comprehensive Safety Data Sheet (SDS) before handling this compound.

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The most common and efficient method for preparing 4-arylthiazole-2-carboxylates is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[3] This reaction involves the cyclization of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl 2-amino-2-thioxoacetate.

Reaction Scheme:

Caption: Hantzsch synthesis pathway for the target compound.

Detailed Synthetic Protocol (Exemplary)

This protocol is a representative example based on established Hantzsch synthesis procedures for analogous compounds and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) and ethyl 2-amino-2-thioxoacetate (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. A common method involves dissolving the residue in ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactivity and Role as a Synthetic Intermediate

The chemical structure of this compound offers several points for further chemical modification, making it a highly valuable intermediate in multi-step syntheses.

Caption: Key reactive sites and potential transformations.

-

Ester Hydrolysis: The ethyl ester at the 2-position can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a methanol/water mixture) to yield the corresponding carboxylic acid.[1] This carboxylic acid is a key intermediate for the formation of amides, which are prevalent in many biologically active molecules.

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to generate a library of amide derivatives. This is a common strategy in drug discovery for exploring the structure-activity relationship (SAR).

-

Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This allows for extensive modification of the "eastern" portion of the molecule, which is often crucial for modulating target engagement and pharmacokinetic properties.

Application in Drug Discovery: A Scaffold for c-Met Kinase Inhibitors

A significant application of this compound is in the development of inhibitors for the c-Met receptor tyrosine kinase.[1][4] The c-Met pathway is frequently dysregulated in various human cancers, and its inhibition has become a validated therapeutic strategy.[5][6]

The thiazole core acts as a scaffold to correctly orient the pharmacophoric elements for binding to the ATP pocket of the c-Met kinase. The general structure of these inhibitors often involves:

-

A hinge-binding motif , typically facilitated by the thiazole nitrogen.

-

A substituted phenyl ring (derived from the 3-bromophenyl group) that occupies a hydrophobic pocket.

-

An amide linkage (formed from the ethyl carboxylate) that can form crucial hydrogen bonds with the protein backbone and allows for the introduction of solvent-exposed moieties to improve solubility and other drug-like properties.

Caption: Workflow for developing c-Met inhibitors.

By systematically modifying the groups introduced via amide coupling and cross-coupling reactions, researchers can optimize the potency, selectivity, and pharmacokinetic profile of the resulting inhibitors.[1] The 3-bromo substitution pattern on the phenyl ring is particularly useful for directing substituents into specific regions of the c-Met binding site.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis via the Hantzsch reaction and the presence of two distinct and orthogonal synthetic handles make it an ideal starting point for the construction of complex molecular architectures. Its proven utility in the development of c-Met kinase inhibitors underscores its importance in the ongoing search for novel cancer therapeutics. As the demand for targeted therapies continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved January 5, 2026, from [Link]

-

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PubMed. Retrieved January 5, 2026, from [Link]

-

Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2011). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2010). ResearchGate. Retrieved January 5, 2026, from [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate. (n.d.). Google Patents.

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Recent advances in c-Met-based dual inhibitors in the treatment of cancers. (2024). PubMed. Retrieved January 5, 2026, from [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in c-Met-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of ethyl 4-(3-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular structure, delve into its synthetic pathways with mechanistic reasoning, and explore its potential as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical and practical understanding of this important building block.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a vast array of clinically significant drugs.[2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] Compounds like the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin underscore the therapeutic potential unlocked by this versatile scaffold.[1][2] The stability of the thiazole ring and the numerous synthetic methodologies available for its functionalization make it an attractive starting point for drug discovery campaigns.[4]

Molecular Profile of this compound

This compound is a substituted thiazole that presents multiple functional groups amenable to chemical modification. The core structure consists of a central thiazole ring, substituted at the 4-position with a 3-bromophenyl group and at the 2-position with an ethyl ester. These features make it a valuable intermediate for constructing more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂S | [5][6] |

| Molecular Weight | 312.18 g/mol | [5] |

| Appearance | Solid (typically off-white to yellow) | [5][6] |

| SMILES String | O=C(OCC)C1=NC(C2=CC=CC(Br)=C2)=CS1 | [5] |

| InChI Key | NQWDLNQDIXUKNF-UHFFFAOYSA-N |[5] |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[7] This robust condensation reaction typically involves the reaction of an α-haloketone with a thioamide.[8][9]

For the specific synthesis of this compound, the logical precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one (the α-haloketone component) and ethyl thiooxamate (the thioamide component).

Mechanistic Pathway

The causality of the Hantzsch synthesis is a well-understood sequence of nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack (Sɴ2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the ethyl thiooxamate attacking the α-carbon of the 2-bromo-1-(3-bromophenyl)ethan-1-one. This is a classic Sɴ2 reaction that displaces the bromide ion and forms a C-S bond, creating a key intermediate.[8][10]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the former ketone. This intramolecular reaction forms a five-membered ring, a hydroxylated thiazoline intermediate.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration step results in the formation of a double bond, leading to the stable, aromatic thiazole ring.[10]

Visualization of the Hantzsch Synthesis

Caption: Reaction mechanism for the Hantzsch synthesis of the target molecule.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Objective: To synthesize this compound.

Materials:

-

2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq)

-

Ethyl thiooxamate (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile Phase for TLC: e.g., 30% Ethyl Acetate in Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Add ethyl thiooxamate (1.1 eq) to the solution. The slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC every 30-60 minutes. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the ketone spot is no longer visible.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with a brine solution. The bicarbonate wash is crucial for removing acidic byproducts which could complicate purification.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include a singlet for the C5-proton of the thiazole ring, multiplets for the aromatic protons of the bromophenyl group, and a characteristic quartet and triplet for the ethyl ester protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Shows the number of unique carbon environments. Distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the bromophenyl group would be expected.

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental composition C₁₂H₁₀BrNO₂S.[11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would be a key diagnostic feature.

-

IR (Infrared Spectroscopy): Identifies the functional groups present. Key stretches would include a strong C=O absorption for the ester (around 1720 cm⁻¹) and C=N and C=C absorptions characteristic of the aromatic rings.

Reactivity and Potential for Derivatization

The true value of this compound in drug discovery lies in its potential for structural modification to perform Structure-Activity Relationship (SAR) studies.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid.[12] This carboxylic acid is a key intermediate, enabling the formation of a wide range of amides by coupling with various amines. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds.[4]

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling extensive exploration of the chemical space around the molecule.

-

Reduction: The ester group can be reduced to a primary alcohol, which can be further functionalized.

Visualization of Derivatization Pathways

Caption: Potential synthetic routes for derivatizing the core molecule.

Applications in Medicinal Chemistry and Drug Discovery

While this compound is primarily a building block, its structural motifs are found in compounds with significant biological activity. Thiazole-based carboxamides, which can be readily synthesized from this intermediate, are being actively investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology.[4]

For example, derivatives of similar thiazole scaffolds have been synthesized and evaluated as inhibitors of c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in cancer cell migration and invasion.[4] The 4-phenylthiazole core acts as a scaffold to correctly orient substituents that interact with the kinase's active site. The ability to easily diversify the groups at the 2-position (via the carboxylic acid) and the 3'-position of the phenyl ring (via cross-coupling) makes this an ideal starting point for generating a library of compounds for high-throughput screening and lead optimization.[13]

Furthermore, the bromophenylthiazole moiety is explored in the development of agents for treating bacterial infections and in agrochemicals.[6][14]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its synthesis via the time-tested Hantzsch reaction is efficient and well-understood. The presence of three distinct, chemically addressable functional groups—the ester, the aryl bromide, and the thiazole ring itself—provides chemists with a powerful toolkit for generating molecular diversity. As researchers continue to target complex diseases, the strategic use of such well-designed molecular building blocks will remain essential for the development of the next generation of therapeutics.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2024). The Role of Thiazolyl Derivatives in Modern Drug Discovery. Fabad Journal of Pharmaceutical Sciences.

- Singh, P., Kumar, A., & Kumar, V. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Fabad Journal of Pharmaceutical Sciences.

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6485-6500.

- Sharma, R., & Kumar, R. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6).

- ChemistNATE. (2019, January 19). synthesis of thiazoles. YouTube.

- CUTM Courseware. (n.d.). THIAZOLE.

- Sigma-Aldrich. (n.d.). This compound.

- Benchchem. (n.d.). Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate.

- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1695-1707.

- Wang, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(8), 3824-3838.

- Chem-Impex. (n.d.). 2-(3-Bromophenyl)thiazole-4-carboxylic acid ethyl ester.

- Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate | 53101-02-3 | Benchchem [benchchem.com]

- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Introduction

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted thiazole, it serves as a versatile scaffold in the design of novel bioactive agents, with thiazole rings being present in numerous pharmaceuticals, including antibiotics and anti-inflammatory drugs.[1] The precise and unambiguous characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of such organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just predictive data but also the underlying rationale for spectral interpretation and a robust experimental protocol. We will deconstruct the molecule into its constituent spin systems, predict the chemical shifts and coupling patterns, and outline the application of two-dimensional (2D) NMR experiments to achieve full spectral assignment.

Molecular Structure and Proton/Carbon Environments

To effectively interpret the NMR spectra, we must first dissect the molecule's structure and identify all unique (non-equivalent) proton and carbon atoms. The structure consists of three key fragments:

-

An Ethyl Ester group (-COOCH₂CH₃)

-

A Thiazole heterocycle

-

A 3-Bromophenyl substituent

The diagram below illustrates the molecular structure with systematic numbering used for the subsequent NMR analysis.

Caption: Recommended workflow for complete NMR-based structure elucidation.

The Role of 2D NMR in Assignment

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, primarily through 2 or 3 bonds. It is invaluable for:

-

Confirming the ethyl group by showing a cross-peak between the -CH₂- quartet (δ ~4.3 ppm) and the -CH₃ triplet (δ ~1.3 ppm).

-

Tracing the connectivity within the 3-bromophenyl ring by identifying which aromatic protons are adjacent to each other.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of all protonated carbons. For example, the singlet at δ ~8.0 ppm in the ¹H spectrum can be assigned to the carbon at δ ~120 ppm in the ¹³C spectrum, confirming both as C5/H5 of the thiazole ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over 2 to 3 bonds (and sometimes 4). Key expected correlations for this molecule are:

-

Connecting the Ester: The -CH₂- protons (H-'') should show a correlation to the ester carbonyl carbon (C').

-

Connecting the Thiazole Core: The thiazole proton (H-5) should show correlations to C4, C2, and C1' of the phenyl ring, unambiguously linking the two rings.

-

Assigning Quaternary Carbons: Protons on the phenyl ring (e.g., H-2' and H-4') will show correlations to the quaternary carbons C1' and C3', confirming their positions.

-

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The comprehensive NMR analysis of this compound relies on a synergistic approach combining 1D and 2D NMR techniques. While 1D spectra provide a foundational overview of the proton and carbon environments, the inherent complexity of the aromatic region demands the resolving power of COSY, HSQC, and HMBC experiments. This multi-faceted workflow, from careful sample preparation to logical data acquisition and interpretation, provides a self-validating system that ensures the accurate and complete structural elucidation of the target molecule. The predictive data and experimental strategies outlined in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of novel thiazole derivatives.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Available at: [Link]

-

ResearchGate. (PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems | Request PDF. Available at: [Link]

-

ResearchGate. Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. Available at: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram. Available at: [Link]

-

ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC. Available at: [Link]

-

MDPI. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on the NMR shieldings of nitrogen atoms in azole and azine systems: their counterparts in the gas phase. Available at: [Link]

-

ARKAT USA, Inc. Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Available at: [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

-

SpectraBase. (E)-1-(3-BrOMOPHENYL)-OCT-1-ENE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

University of Bath. NMR spectra 1-13C. Available at: [Link]

-

YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Available at: [Link]

-

Mol-Instincts. ethyl 4-(4-bromophenyl)-3'-(3-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-t[2][3][4]hiadiazole]-5'-carboxylate. Available at: [Link]

-

SpectraBase. Bromophenylmethane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

National Institutes of Health (NIH). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

National Institutes of Health (NIH). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC. Available at: [Link]

-

University of Calgary. CSD Solution #13. Available at: [Link]

-

National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

- ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available at: https://www.researchgate.

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available at: [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

National Institutes of Health (NIH). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC. Available at: [Link]

-

AccelaChem. 53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate. Available at: [Link]

-

National Institutes of Health (NIH). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a complex arrangement of functional groups, including an aromatic ester, a substituted phenyl ring, and a thiazole nucleus. The structural confirmation of such molecules is a critical step in chemical synthesis and drug development. Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the molecular architecture by measuring the vibrational frequencies of its covalent bonds. Each functional group exhibits a unique set of absorption bands, creating a spectral "fingerprint" that allows for unambiguous identification and verification.

This guide serves as a technical deep-dive into the theoretical and practical aspects of interpreting the IR spectrum of this compound. As a senior application scientist, the goal is not merely to list expected peaks but to provide a causal analysis of the spectrum, grounding each assignment in the principles of vibrational spectroscopy and authoritative literature.

The Molecular Architecture: A Sum of Functional Parts

To logically deconstruct the IR spectrum, we must first identify the key structural components of this compound. The molecule's vibrational modes are a direct consequence of these distinct, yet electronically interconnected, functional groups:

-

Aromatic Ester Group: An ethyl ester (-COOCH₂CH₃) directly attached to the thiazole ring. This group is characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

-

Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. Its IR spectrum is defined by skeletal C=C and C=N stretching vibrations, as well as C-H bending modes.

-

3-Bromophenyl Group: A meta-substituted benzene ring. This moiety contributes aromatic C=C and C-H stretching modes, along with out-of-plane C-H bending vibrations that are diagnostic of the 1,3-substitution pattern. The carbon-bromine (C-Br) bond also has a characteristic low-frequency vibration.

-

Ethyl Group: The aliphatic portion of the ester, which will show characteristic sp³ C-H stretching and bending vibrations.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

To ensure spectral data is reliable and reproducible, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR:

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes to ensure a stable baseline.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

This protocol's trustworthiness lies in its internal validation: the quality of the baseline and the intensity of the resulting spectrum provide immediate feedback on the success of the measurement.

A Guided Tour of the IR Spectrum: From Functional Group to Absorption Band

The IR spectrum is most logically analyzed by dividing it into distinct regions corresponding to specific vibrational modes.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen. For our molecule, two distinct types of C-H stretches are expected:

-

Aromatic C-H Stretch (sp² C-H): The C-H bonds on both the phenyl and thiazole rings are expected to produce a series of weak to medium absorptions in the 3100-3000 cm⁻¹ range[1][2]. Their presence confirms the aromatic character of the molecule.

-

Aliphatic C-H Stretch (sp³ C-H): The methyl (CH₃) and methylene (CH₂) groups of the ethyl ester will exhibit strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region[3].

The Carbonyl and Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This is often the most diagnostic region of the spectrum.

-

Ester C=O Stretch: A very strong and sharp absorption band is the hallmark of the ester carbonyl group. Because the carbonyl is conjugated with the aromatic thiazole ring, its frequency is lowered compared to a saturated ester. This peak is expected between 1730 and 1715 cm⁻¹[1][4]. This is arguably the most intense peak in the entire spectrum.

-

Aromatic & Heteroaromatic Ring Stretches (C=C and C=N): The spectrum will display a series of medium to strong bands corresponding to the skeletal vibrations of the phenyl and thiazole rings.

-

The C=N stretch of the thiazole ring typically appears in the 1632-1591 cm⁻¹ range[5][6].

-

The C=C in-ring stretches of the phenyl group are expected near 1600 cm⁻¹ and 1500-1450 cm⁻¹[2][7]. These often appear as a pair of sharp absorptions. Thiazole ring skeletal vibrations can also occur in this range[5].

-

The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a high density of complex vibrational modes, many of which are unique to the molecule as a whole.

-

The Ester "Rule of Three": Aromatic esters are known for a characteristic pattern of three strong peaks[4][8]. Having already identified the C=O stretch (~1725 cm⁻¹), we look for the two C-O single bond stretches:

-

Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the ethyl group's CH₂ and CH₃ moieties appear here, typically around 1450 cm⁻¹ and 1375 cm⁻¹[3].

-

Aromatic C-H Out-of-Plane (oop) Bending: The absorptions between 900-675 cm⁻¹ are highly diagnostic of the phenyl ring's substitution pattern[2]. For a meta-substituted ring, strong bands are expected near 780 cm⁻¹ and another band around 880 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond vibration is found at low frequencies, typically in the 690-515 cm⁻¹ range[2]. This will appear as a medium to strong absorption in the far end of the fingerprint region.

Data Synthesis: A Summary of Key Vibrational Assignments

The following table consolidates the expected IR absorption bands for this compound, providing a clear reference for spectral analysis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Thiazole) | Weak to Medium | [1][2] |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl Group) | Medium to Strong | [3] |

| 1730 - 1715 | C=O Stretch | Aromatic Ester | Very Strong, Sharp | [1][4] |

| 1632 - 1591 | C=N Stretch | Thiazole Ring | Medium to Strong | [5][6] |

| 1600 - 1450 | C=C Stretch (in-ring) | Phenyl & Thiazole Rings | Medium, often sharp | [2][7] |

| 1470 - 1440 | C-H Bend (Scissoring) | CH₂ (Ethyl Group) | Medium | [3] |

| 1380 - 1370 | C-H Bend (Symmetric) | CH₃ (Ethyl Group) | Medium | [3] |

| 1310 - 1250 | C-C-O Asymmetric Stretch | Aromatic Ester | Strong | [4] |

| 1130 - 1100 | O-C-C Symmetric Stretch | Aromatic Ester | Strong | [4] |

| 900 - 675 | C-H Out-of-Plane Bend | m-Substituted Phenyl | Strong | [2] |

| 690 - 515 | C-Br Stretch | Bromophenyl | Medium to Strong | [2] |

Conclusion

The infrared spectrum of this compound is rich with information. A systematic analysis, grounded in the foundational principles of vibrational spectroscopy, allows for its complete deconstruction. The unambiguous identification of the very strong C=O stretch, the dual C-O ester bands, the distinct aromatic and aliphatic C-H stretches, the characteristic out-of-plane bending of the meta-substituted ring, and the low-frequency C-Br vibration collectively provide a definitive confirmation of the molecule's complex structure. This guide illustrates how a single spectrum, when expertly interpreted, serves as a cornerstone for chemical characterization in a research and development setting.

References

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Taurins, A., & Lauzon, R. (1956). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. [Link]

-

ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Química Organica.org. IR Spectrum: Esters. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Sivasankari, S., & Kamal, C. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

Unknown. The features of IR spectrum. University of Babylon. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

An In-Depth Technical Guide to the Mass Spectrometric Analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the compound's ionization and fragmentation. We will explore the critical influence of the bromine atom on the mass spectrum, compare the outcomes of hard and soft ionization techniques, and present detailed, field-proven protocols for analysis. This guide is structured to equip researchers, scientists, and drug development professionals with the expertise to confidently perform structural elucidation, confirm compound identity, and troubleshoot the mass spectrometric analysis of this and structurally related molecules.

Introduction to the Analyte and Core Principles

The Compound of Interest: this compound

This compound belongs to a class of substituted thiazoles, which are core scaffolds in many pharmaceutical agents due to their diverse therapeutic activities[1]. The molecule, with a molecular formula of C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol , presents a unique analytical challenge and a distinct mass spectrometric fingerprint due to its composite structure: an ethyl ester, a stable thiazole ring, and a bromophenyl substituent[2]. Accurate characterization is paramount for quality control, metabolite identification, and mechanism-of-action studies.

The Power and Challenge of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions[3]. The primary challenge in analyzing this compound lies in predicting how the ionization energy will be distributed across the molecule and which bonds are most likely to cleave. However, its most telling feature is the natural isotopic distribution of bromine.

The Unmistakable Bromine Signature

The defining characteristic in the mass spectrum of any bromine-containing compound is its isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance.[4][5] This results in a pair of peaks (an "isotopic cluster") for the molecular ion and any fragment containing the bromine atom. These peaks, referred to as M and M+2, are separated by two m/z units and have a relative intensity ratio of approximately 1:1[6][7][8]. This signature is a powerful diagnostic tool that immediately confirms the presence of a single bromine atom in an unknown analyte.

| Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 |

| Table 1: The natural isotopic abundance of bromine, the foundation for its characteristic 1:1 M/M+2 peak ratio in mass spectrometry.[4] |

Ionization Techniques: A Strategic Choice

The choice of ionization method is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum. A hard technique like Electron Ionization (EI) provides rich structural detail through extensive fragmentation, while a soft technique like Electrospray Ionization (ESI) excels at confirming molecular weight with minimal fragmentation[9][10].

-

Electron Ionization (EI): Best for structural elucidation of pure, volatile compounds. The high energy (typically 70 eV) leads to a reproducible "fingerprint" of fragment ions, which is invaluable for library matching and detailed structural analysis[1][11].

-

Electrospray Ionization (ESI): Ideal for confirming the molecular weight of less volatile or thermally fragile compounds from a liquid stream (e.g., LC-MS). It generates protonated molecules [M+H]⁺ or other adducts[12]. Structural information is then obtained by inducing fragmentation through tandem mass spectrometry (MS/MS)[9][13].

Experimental Methodology

A robust and reproducible protocol is the cornerstone of trustworthy data. The following sections outline validated starting points for instrumentation and sample preparation.

Sample Preparation Protocol

Causality: The goal of sample preparation is to introduce the analyte into the ion source in a suitable concentration and solvent system, free of interfering contaminants (e.g., non-volatile salts for ESI).

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution for EI-MS (via GC-MS or Direct Inlet): Dilute the stock solution in ethyl acetate or dichloromethane to a final concentration of 10-50 µg/mL. These solvents are volatile and compatible with high-vacuum systems.

-

Working Solution for ESI-MS (via Direct Infusion or LC-MS): Dilute the stock solution in a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL. To promote protonation for positive ion mode, add 0.1% formic acid to the final solution. The acid provides a source of protons, enhancing the formation of [M+H]⁺ ions[14].

General Experimental Workflow

The logical flow from sample to data ensures each stage is optimized for the desired analytical outcome.

Suggested Instrumentation Parameters

The following parameters serve as a robust starting point and should be optimized based on the specific instrument used.

| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Ionization Mode | N/A (Positive Ions Formed) | Positive |

| Ionization Energy | 70 eV | N/A |

| Capillary Voltage | N/A | 3.0 - 4.5 kV |

| Source Temperature | 200 - 250 °C | 100 - 150 °C |

| Nebulizing Gas | N/A | Nitrogen, 20 - 40 psi |

| Drying Gas Flow | N/A | Nitrogen, 5 - 10 L/min |

| Drying Gas Temp. | N/A | 300 - 350 °C |

| Mass Range (m/z) | 40 - 500 amu | 100 - 500 amu |

| For MS/MS | N/A | Collision Energy: 10-40 eV (Ramp) |

| Table 2: Recommended starting parameters for the mass spectrometric analysis. These values require instrument-specific optimization. |

Decoding the Fragmentation Patterns

The fragmentation pathway provides a roadmap to the molecule's structure. Below, we propose the most probable fragmentation patterns under both EI and ESI conditions.

Electron Ionization (EI-MS) Fragmentation

Under high-energy EI conditions, the initial event is the removal of an electron to form a radical cation, M⁺•, which will appear as an isotopic doublet at m/z 311/313 . This high-energy ion then undergoes a series of predictable bond cleavages.

Key EI Fragmentation Pathways:

-

Alpha-Cleavage at the Ester: The most favorable initial fragmentation is often the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion at m/z 266/268 . This is a very common pathway for ethyl esters[15].

-

Decarbonylation: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule, yielding a fragment at m/z 238/240 .

-

Loss of Bromine: A primary cleavage of the relatively weak C-Br bond can lead to the loss of a bromine radical, though this may be less prominent from the molecular ion itself compared to subsequent fragments[7][16]. The fragment at m/z 238/240 can lose Br• to give an ion at m/z 159 .

-

Bromophenyl Cation: Cleavage of the bond between the phenyl and thiazole rings results in the highly characteristic bromophenyl cation at m/z 155/157 .

Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation

In ESI, the molecule is first gently ionized, typically by protonation, to form the pseudomolecular ion [M+H]⁺ at m/z 312/314 . This ion is then mass-selected and subjected to Collision-Induced Dissociation (CID) to induce fragmentation. The fragmentation of an even-electron ion like [M+H]⁺ often proceeds through the loss of stable, neutral molecules.

Key ESI-MS/MS Fragmentation Pathways:

-

Loss of Ethylene: A common fragmentation for protonated ethyl esters is the loss of a neutral ethylene molecule (C₂H₄) via a rearrangement, resulting in the corresponding carboxylic acid ion at m/z 284/286 .

-

Loss of Ethanol: Direct loss of a neutral ethanol molecule (C₂H₅OH) can also occur, leading to the same acylium ion seen in EI at m/z 266/268 [17]. This pathway is often competitive with the loss of ethylene.

-

Subsequent Losses: The fragments formed can undergo further neutral losses, such as CO from the carboxylic acid fragment (m/z 256/258 ) or HBr from downstream fragments.

Summary of Key Ions and Data Validation

A summary table of the most diagnostic ions is crucial for rapid identification. The use of High-Resolution Mass Spectrometry (HRMS) is strongly recommended for unambiguous elemental composition assignment, which serves as the ultimate validation of these proposed structures.

| m/z (EI) | m/z (ESI, [M+H]⁺) | Proposed Formula | Proposed Identity / Origin | Isotopic Signature |

| 311/313 | 312/314 | [C₁₂H₁₀BrNO₂S]⁺• / [C₁₂H₁₁BrNO₂S]⁺ | Molecular Ion / Protonated Molecule | Yes (1:1) |

| 266/268 | 266/268 | [C₁₀H₆BrNOS]⁺ | Loss of •OC₂H₅ / Loss of C₂H₅OH | Yes (1:1) |

| N/A | 284/286 | [C₁₀H₇BrNO₂S]⁺ | Loss of C₂H₄ | Yes (1:1) |

| 238/240 | 256/258 | [C₉H₆BrNS]⁺• / [C₉H₆BrNOS]⁺ | Loss of CO (from m/z 266/268) / Loss of CO (from m/z 284/286) | Yes (1:1) |

| 155/157 | 155/157 | [C₆H₄Br]⁺ | Bromophenyl Cation | Yes (1:1) |

| Table 3: Summary of predicted diagnostic fragment ions for this compound. |

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles can be applied to deduce complex structural information. The unmistakable 1:1 isotopic signature of bromine serves as an internal validation for every bromine-containing fragment. By strategically selecting between a hard ionization technique like EI for detailed fragmentation mapping and a soft technique like ESI-MS/MS for confirmation of molecular weight and controlled fragmentation, researchers can achieve a comprehensive and confident characterization of the molecule. The pathways and reference data presented in this guide provide a robust framework for the analysis of this compound and serve as a valuable precedent for other halogenated heterocyclic structures in the drug development pipeline.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

-

Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). electron ionisation mass spectra of some sulphonylhydrazinothiazoles. Studia Universitatis Babes-Bolyai Chemia. Retrieved from [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

Klyba, L. V., et al. (2023, October 10). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Save My Exams. (2024, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns. Retrieved from [Link]

-

Repositório, ULisboa. (n.d.). Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Retrieved from [Link]

-

YouTube. (2014, December 2). Electrospray ionization. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-phenylthiazole-5-carboxylate (C12H11NO2S). Retrieved from [Link]

-

RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

Sources

- 1. itim-cj.ro [itim-cj.ro]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. savemyexams.com [savemyexams.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Theoretical studies of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

An In-Depth Technical Guide to the Theoretical and Computational Study of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound built upon the versatile thiazole scaffold, a core structure in numerous pharmacologically active agents.[1][2] This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging powerful computational tools, we can predict its behavior, understand its reactivity, and guide the rational design of novel derivatives for therapeutic applications. This document serves as a technical primer, detailing the causality behind methodological choices and presenting self-validating protocols for in-silico analysis, from quantum chemical calculations to molecular docking simulations.

Foundational Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step in any theoretical investigation. The molecule consists of a central 1,3-thiazole ring, substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a 3-bromophenyl moiety.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [3][4] |

| Molecular Weight | 312.18 g/mol | [3][4] |

| CAS Number | 871673-11-9 | [4] |

| Physical Form | Solid | [3] |

digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Nodes for atoms N1 [label="N", pos="0,0.75!"]; S1 [label="S", pos="0,-0.75!"]; C1 [label="C", pos="-1.2,0.75!"]; C2 [label="C", pos="-1.2,-0.75!"]; C3 [label="C", pos="1.2,0!"]; H1[label="H", pos="-2.0,-1.2!"];

// Thiazole Ring Bonds C3 -- N1; N1 -- C1; C1 -- C2; C2 -- S1; S1 -- C3; C2 -- H1;

// Ethyl Carboxylate Group C4 [label="C", pos="2.4,0!"]; O1 [label="O", pos="3.0,0.8!"]; O2 [label="O", pos="3.0,-0.8!"]; C5 [label="C", pos="4.2,-0.8!"]; H2[label="H₂", pos="4.8,-0.4!"]; C6 [label="C", pos="4.8,-1.6!"]; H3[label="H₃", pos="5.4,-2.0!"];